alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine
Description
Alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine is a synthetic phenethylamine derivative characterized by a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, a dimethylamine group at the alpha position, and a 3-phenyl-2-propynyl substituent on the nitrogen atom. The compound’s structural complexity arises from the combination of a rigid propynyl-phenyl moiety and the electron-withdrawing trifluoromethyl group, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity.
Properties
CAS No. |
74051-15-3 |
|---|---|
Molecular Formula |
C20H20F3N |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-methyl-N-(3-phenylprop-2-ynyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C20H20F3N/c1-16(14-18-10-6-12-19(15-18)20(21,22)23)24(2)13-7-11-17-8-4-3-5-9-17/h3-6,8-10,12,15-16H,13-14H2,1-2H3 |
InChI Key |
YVHZBJXOFFMTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N(C)CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine typically involves multi-step organic reactions. One possible route could involve the alkylation of a phenethylamine derivative with a propynyl halide, followed by the introduction of a trifluoromethyl group through electrophilic substitution. Reaction conditions may include the use of strong bases, solvents like dichloromethane, and temperature control to optimize yields.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high purity and yield. Techniques like continuous flow chemistry and the use of automated reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the propynyl group to an alkene or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl ring or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alkenes or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of structurally related compounds reveals key differences in substituents and their implications:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The propynyl-phenyl group’s rigidity may slow oxidative metabolism by cytochrome P450 enzymes compared to flexible alkyl chains in compounds like N-methyl-2-(1,3-diphenyl)propylamine .
- Electronic Effects : The electron-withdrawing CF₃ group could reduce basicity at the amine nitrogen, affecting protonation state and receptor interactions. This contrasts with piperidine-containing analogs, where the basic nitrogen may remain protonated at physiological pH .
NMR Spectral Comparisons
While direct NMR data for the target compound are unavailable, highlights the utility of comparing chemical shifts in regions sensitive to substituent changes. For example:
- Region A (positions 39–44) : Differences in chemical shifts between analogs could reflect variations in the electronic environment near the trifluoromethyl group.
- Region B (positions 29–36) : Propynyl-phenyl substituents may deshield adjacent protons compared to piperidine or diphenylpropyl groups .
Research Implications and Gaps
- Pharmacological Profiling: No direct activity data exist for the target compound, but its structural similarity to amphetamines and piperidine-based drugs suggests possible CNS activity. Comparative studies with analogs like those in and are warranted.
- Toxicological Considerations: The trifluoromethyl group’s metabolic persistence (e.g., via defluorination) may pose unique toxicity risks compared to non-fluorinated phenethylamines .
Biological Activity
Alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine, commonly referred to as a novel psychoactive substance (NPS), has garnered attention for its complex biological activity. This compound belongs to a class of substances that exhibit stimulant properties and may interact with various neurotransmitter systems in the brain. Understanding its biological activity is crucial for assessing both its therapeutic potential and risks associated with its use.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H22F3N
- Molecular Weight : 349.39 g/mol
- IUPAC Name : 1-(3-phenyl-2-propynyl)-N,N-dimethyl-2-(trifluoromethyl)phenethylamine
Structural Features
| Feature | Description |
|---|---|
| Aromatic Rings | Present (Phenyl groups) |
| Alkynyl Group | Present (Propynyl group) |
| Trifluoromethyl Group | Present (Enhances lipophilicity) |
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly:
- Dopaminergic System : The compound is believed to act as a dopamine reuptake inhibitor, leading to increased dopamine levels in the synaptic cleft.
- Adrenergic System : It may also interact with adrenergic receptors, contributing to its stimulant effects.
- Serotonergic System : Preliminary studies suggest potential interactions with serotonin receptors, although further research is needed.
Pharmacological Effects
The pharmacological profile includes:
- Stimulant Effects : Increased energy, alertness, and euphoria.
- Potential for Abuse : Similarities to other stimulants raise concerns regarding addiction potential.
- Side Effects : Anxiety, increased heart rate, and hypertension have been reported in some case studies.
Case Studies and Research Findings
-
Case Study on Stimulant Use :
- A study published in Journal of Psychoactive Drugs examined the effects of this compound among recreational users. Participants reported enhanced mood and energy levels but also experienced adverse effects such as anxiety and insomnia .
-
Neuropharmacological Research :
- In vitro studies indicated that the compound exhibits a significant increase in dopamine release in neuronal cultures compared to control groups. This suggests a potent dopaminergic activity that could explain its stimulant properties .
-
Comparative Analysis with Other NPS :
- A comparative study highlighted that this compound has a higher affinity for dopamine transporters than other similar compounds, indicating a unique profile within the NPS category .
Toxicology and Safety Profile
Understanding the safety profile is essential for assessing risks associated with this compound. Toxicological evaluations indicate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
